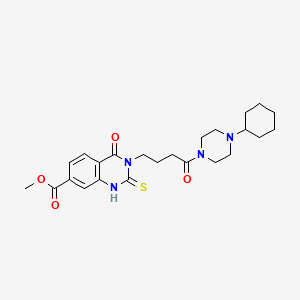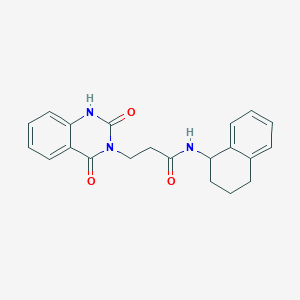
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the reaction of 2-aminobenzamides with thiols under transition-metal-free conditions. This method offers good functional group tolerance and avoids the use of external oxidants.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives.
Reduction: Production of reduced quinazoline derivatives.
Substitution: Generation of various substituted quinazolines.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its quinazoline core is particularly useful in the development of new chemical entities.
Biology: Biologically, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Medicine: Medically, this compound has been studied for its antitumor and antimicrobial properties. Its ability to inhibit certain enzymes involved in cancer cell proliferation and microbial growth makes it a promising candidate for therapeutic applications.
Industry: In industry, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects involves the inhibition of specific molecular targets. For example, it may inhibit enzymes such as PARP-1/2, which are involved in DNA repair processes. By interfering with these pathways, the compound can induce cell death in cancer cells or inhibit the growth of microorganisms.
類似化合物との比較
Quinazolin-4(3H)-ones: These compounds share a similar quinazoline core but differ in their substituents and functional groups.
Quinazoline-2,4(1H,3H)-diones: These derivatives also contain the quinazoline structure but have different substituents at the 2 and 4 positions.
Uniqueness: 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is unique due to its specific substituents, which confer distinct biological and chemical properties compared to other quinazoline derivatives.
特性
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(22-17-11-5-7-14-6-1-2-8-15(14)17)12-13-24-20(26)16-9-3-4-10-18(16)23-21(24)27/h1-4,6,8-10,17H,5,7,11-13H2,(H,22,25)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXWHHFUNYNFAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
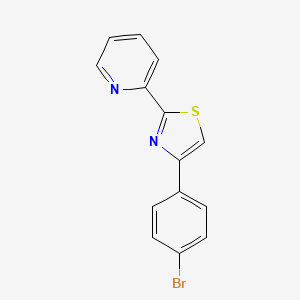
![2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2370751.png)
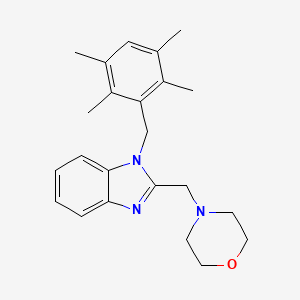
![2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2370755.png)
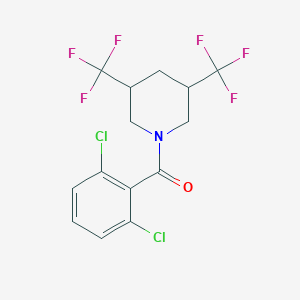
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2370759.png)

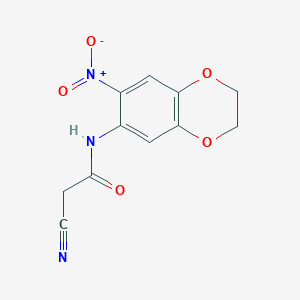

![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2370765.png)
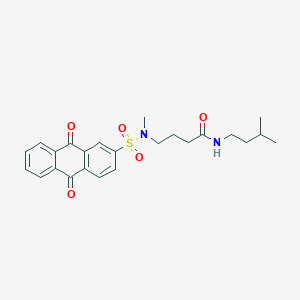

![3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2370769.png)
